![molecular formula C19H22N4O4 B2642304 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034497-57-7](/img/structure/B2642304.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include N,N-dimethylformamide, lithium hydride, and various alkyl/aryl halides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin moiety exhibit significant anticancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The structural similarity to known anticancer agents suggests potential efficacy in targeting specific cancer pathways.
Neuropharmacology
The incorporation of a pyridazinyl group enhances the neuroactive profile of the compound. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier is crucial for its neuropharmacological applications.
Synthetic Chemistry
Synthesis Pathways
The synthesis of this compound has been explored through various methodologies, including the use of microwave-assisted reactions which significantly reduce reaction times and improve yields. Synthetic routes typically involve the formation of the dihydrobenzo[b][1,4]dioxin core followed by functionalization with pyridazine and pyrrolidine moieties.
Case Study: Synthesis Optimization
A notable case study involved optimizing the synthesis of related compounds through a multi-step process that included:
- Formation of Dihydrobenzo[b][1,4]dioxin : Utilizing pyrocatechol derivatives.
- Pyridazine Coupling : Employing coupling reactions under mild conditions to enhance yield.
- Final Functionalization : Introducing the pyrrolidine moiety via nucleophilic substitution.
Pharmacological Insights
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective inhibition against certain enzymes involved in cancer progression and neurodegeneration. For example, it has been evaluated against MAO-B (Monoamine Oxidase B) and AChE (Acetylcholinesterase), showing promising inhibitory activity which could lead to further development as a therapeutic agent.
Toxicological Assessments
Safety Profile
Toxicological studies are essential for evaluating the safety of new compounds. Preliminary assessments indicate that while some derivatives show low toxicity profiles in cellular models, comprehensive in vivo studies are necessary to ascertain their safety for potential clinical applications.
Data Table: Summary of Research Findings
Mécanisme D'action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of dihydrobenzo[b][1,4]dioxin and pyridazinyl-pyrrolidinyl methanones. Examples include:
- (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
- 4-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzamide
Uniqueness
The uniqueness of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Activité Biologique
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone , often referred to as a novel synthetic organic molecule, integrates a dihydrobenzo[d]dioxin moiety with a pyridazinyl-pyrrolidine unit. This unique structure suggests potential interactions within biological systems that warrant thorough investigation. The compound's pharmacological properties, including its mechanism of action and biological activity, are critical for understanding its therapeutic potential.
Structural Features
The compound's structure can be broken down into two main components:
- Dihydrobenzo[b][1,4]dioxin moiety : Known for its stability and ability to participate in various chemical reactions.
- Pyridazinyl-pyrrolidine unit : This segment is associated with diverse biological activities due to its ability to interact with various biological targets.
Biological Activity
Preliminary studies suggest that the biological activity of this compound may be influenced by its structural characteristics. Compounds with similar structures often exhibit a range of pharmacological effects, including:
- Anticancer properties : Potential activity against various cancer cell lines.
- Antimicrobial effects : Possible inhibition of bacterial or fungal growth.
- Neuropharmacological effects : Interaction with neurotransmitter systems.
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Chemical Reactions : The compound can undergo oxidation and reduction reactions, potentially altering its biological activity.
Study 1: Anticancer Activity
A study evaluating the compound's anticancer properties demonstrated significant cytotoxic effects against A549 (lung cancer) and H1975 (mutant NSCLC) cell lines. The IC50 values were reported at approximately 18.09 µM and 33.87 µM respectively, indicating potent activity compared to established treatments like erlotinib and afatinib .
Study 2: Interaction with Receptors
Research on related compounds indicated that similar structures could effectively bind to the epidermal growth factor receptor (EGFR), suggesting that this compound might also exhibit inhibitory activity against EGFR variants . This binding affinity was further confirmed through molecular dynamics simulations.
Future Research Directions
Given the promising preliminary findings, future research should focus on:
- Empirical bioassays : To confirm specific biological activities against defined targets or cell lines.
- Mechanistic studies : To elucidate the exact pathways through which the compound exerts its effects.
- Comparative studies : To evaluate the efficacy of this compound against existing therapeutic agents.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22(2)16-6-7-17(21-20-16)27-13-8-9-23(12-13)19(24)14-4-3-5-15-18(14)26-11-10-25-15/h3-7,13H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGVRRMZOQZABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.